molecular formula C10H13NO4 B5866935 methyl (3,4-dimethoxyphenyl)carbamate

methyl (3,4-dimethoxyphenyl)carbamate

Cat. No.: B5866935
M. Wt: 211.21 g/mol
InChI Key: JFDJVIMCVAXOLT-UHFFFAOYSA-N
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Description

Methyl (3,4-dimethoxyphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with methoxy groups at the 3- and 4-positions. Carbamates are characterized by the –O–(C=O)–N< moiety, which confers stability and bioactivity. This compound is structurally related to pharmacologically active molecules, particularly those targeting neurotransmitter receptors (e.g., orexin-1 antagonists) . Its synthesis typically involves reacting 3,4-dimethoxyaniline with methyl chlorocarbonate in the presence of a base, followed by purification via chromatography .

Properties

IUPAC Name

methyl N-(3,4-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-5-4-7(6-9(8)14-2)11-10(12)15-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDJVIMCVAXOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3,4-dimethoxy substitution pattern distinguishes this compound from other phenyl carbamates. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties/Activities
Methyl (3,4-dimethoxyphenyl)carbamate 3-OCH₃, 4-OCH₃ 225.23 g/mol* Orexin-1 receptor antagonism
Methyl (3,5-dichlorophenyl)carbamate 3-Cl, 5-Cl 220.05 g/mol Higher lipophilicity; pesticidal uses
Methyl (3-hydroxyphenyl)carbamate 3-OH 167.15 g/mol Hydrogen-bonding capability; lower logP
tert-Butyl (3,4-dimethoxyphenyl)carbamate 3-OCH₃, 4-OCH₃ 253.30 g/mol Improved stability (tert-butyl group)

*Calculated based on molecular formula C₁₀H₁₃NO₄.

  • Electron-Donating vs.
  • Hydroxyl vs. Methoxy : The hydroxyl analog (3-hydroxyphenyl carbamate) exhibits higher polarity and lower membrane permeability due to hydrogen bonding, whereas methoxy groups increase lipophilicity and CNS penetration .

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethoxy substitution increases logP compared to hydroxylated analogs. For instance, methyl (3-hydroxyphenyl)carbamate has a logP of ~1.2 (estimated), while the dimethoxy derivative’s logP is ~2.5, aligning with HPLC-derived lipophilicity trends in similar carbamates .
  • Stability : tert-Butyl derivatives (e.g., 22740 in ) exhibit enhanced stability under acidic conditions due to steric protection of the carbamate group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (3,4-dimethoxyphenyl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate formation between 3,4-dimethoxyaniline and methyl chloroformate. Key steps include maintaining anhydrous conditions (e.g., dichloromethane as solvent) and controlled temperatures (0–5°C during reagent mixing) to minimize side reactions. Post-synthesis purification often involves column chromatography or recrystallization .

Q. What are the critical physicochemical properties (e.g., solubility, molecular weight) relevant to handling this compound?

  • Methodological Answer : The compound’s solubility in organic solvents (e.g., DMSO, chloroform) facilitates its use in polymerization reactions. Molecular weight (calculated ~225 g/mol) and stability under inert atmospheres are critical for storage. Thermal stability should be assessed via TGA, while solubility profiles can be determined using HPLC with varying solvent polarities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use particulate-filter respirators (EN 143 standard) and nitrile gloves. Avoid environmental release by containing spills with inert absorbents. Implement skin barrier creams and post-handling handwashing to reduce dermal exposure. Safety assessments should precede large-scale synthesis due to limited toxicological data .

Q. How does the 3,4-dimethoxyphenyl group influence reactivity compared to other aryl carbamates?

  • Methodological Answer : The electron-donating methoxy groups enhance resonance stabilization of intermediates, making the carbamate linkage more resistant to hydrolysis than non-substituted phenyl analogs. Comparative studies using NMR or FTIR can track hydrolysis rates in acidic/basic conditions .

Advanced Research Questions

Q. How can polymerization of this compound derivatives be optimized for helical polymer synthesis?

  • Methodological Answer : Rhodium-based catalysts (e.g., (nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃]) under inert conditions yield helical polyacetylenes. Molecular weight (13,900–18,400 g/mol) can be increased by additives like menthol, which stabilize helical conformations. Monitor polymerization via GPC and CD spectroscopy .

Q. What analytical techniques resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Conflicting data may arise from polymorphic forms or residual solvents. Use X-ray crystallography to identify crystalline phases and DSC to assess purity. Cross-validate solubility using shake-flask methods with UV-Vis quantification .

Q. How does this compound interact with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding to targets like orexin receptors. Validate with SPR or radioligand assays. The carbamate group may act as a bioisostere for labile esters, enhancing metabolic stability .

Q. What strategies mitigate environmental contamination during large-scale reactions involving this compound?

  • Methodological Answer : Employ closed-system reactors and trap volatile byproducts with activated carbon filters. Monitor wastewater for carbamate residues using LC-MS/MS. Biodegradation studies (OECD 301F) can assess environmental persistence .

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